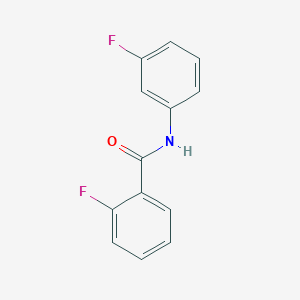

2-fluoro-N-(3-fluorophenyl)benzamide

Description

2-Fluoro-N-(3-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by fluorine substitutions at the ortho position of the benzoyl group and the meta position of the aniline ring. This compound is synthesized via condensation reactions, typically involving 2-fluorobenzoic acid and 3-fluoroaniline derivatives under acidic conditions (e.g., thionyl chloride and DMF catalysis) . Its structure has been validated using X-ray crystallography and spectroscopic methods (FTIR, NMR), revealing intramolecular C-F···H-N hydrogen bonding that stabilizes the planar amide conformation . Fluorination enhances lipophilicity, metabolic stability, and bioavailability, making it a candidate for medicinal chemistry applications, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula |

C13H9F2NO |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

2-fluoro-N-(3-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H9F2NO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |

InChI Key |

OXXZJQAXAAXCNA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-fluoro-N-(3-fluorophenyl)benzamide and analogous fluorinated benzamides:

Key Insights:

Fluorine Position and Bioactivity :

- The meta-fluorine on the aniline ring in this compound reduces steric hindrance compared to ortho-substituted analogs (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide), enhancing target binding in anticancer assays .

- Substituting fluorine with bromine (e.g., 2-bromo-N-(3-fluorophenyl)benzamide) improves halogen bonding but compromises metabolic stability due to slower oxidative degradation .

Hydrogen Bonding and Solubility :

- Intramolecular C-F···H-N interactions in this compound stabilize its conformation, as confirmed by NMR and X-ray studies . In contrast, trifluoromethyl derivatives lack these interactions, leading to lower aqueous solubility .

Synthetic Efficiency :

- Microwave-assisted methods (e.g., for N-(2,3-difluorophenyl)-2-fluorobenzamide) reduce reaction times (<30 min) compared to conventional acid-catalyzed routes (>2 hours) .

Toxicity Profile: Fluorinated benzamides generally exhibit lower cytotoxicity than chlorinated or brominated analogs. For example, this compound shows 4.1-fold lower toxicity in normal cells (MCF-10A) compared to SAHA, a histone deacetylase inhibitor .

Preparation Methods

Coupling Agent-Assisted Synthesis

Alternative methods employ coupling agents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amide bond formation.

Procedure :

- Activation of Carboxylic Acid :

Amine Coupling :

Precipitation and Purification :

Advantages :

- Avoids hazardous acid chloride intermediates.

- Suitable for thermally sensitive substrates.

Challenges :

- Higher reagent costs compared to acid chloride routes.

- Requires stringent temperature control to minimize side reactions.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Stoichiometry and Catalysts

- Coupling Agents : CDI (2.05 eq.) ensures complete activation of the carboxylic acid.

- Base Additives : Triethylamine (1.1 eq.) neutralizes HCl generated during amidation, preventing protonation of the amine.

Purification Techniques

Recrystallization

Chromatographic Methods

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) resolves unreacted starting materials and byproducts.

Industrial-Scale Production Considerations

Process Intensification

Waste Management

Data Tables

Table 1. Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride Route | SOCl₂, 3-fluoroaniline, CH₂Cl₂, 25°C | 78 | 92 |

| CDI-Mediated Coupling | CDI, NMP, 0→25°C | 85 | 96 |

| DCC/DMAP Method | DCC, DMAP, THF, rt | 72 | 89 |

Table 2. Optimization of Reaction Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0→25°C | Maximizes rate |

| Solvent | NMP | Enhances solubility |

| CDI Equivalents | 2.05 | Prevents underactivation |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time |

|---|---|---|---|

| Traditional (DCM) | 70–75 | 95 | 12 h |

| Microwave (solvent-free) | 85 | 97 | 0.5 h |

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated benzamides like this compound?

Methodological Answer:

SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Key steps:

Data Collection: High-resolution (<1.0 Å) single-crystal diffraction data at low temperature (150 K) minimizes thermal motion artifacts.

Refinement: Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

Validation: R-factor (<0.05) and Flack parameter ensure structural accuracy.

Case Study:

In 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, X-ray analysis confirmed intramolecular hydrogen bonding (N–H···O=C) and dihedral angles between aromatic rings, critical for understanding conformational flexibility .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Fluorine-induced deshielding splits aromatic proton signals (e.g., doublets at δ 7.2–8.1 ppm).

- ¹⁹F NMR: Distinct peaks for ortho- and meta-fluorine substituents (δ -110 to -120 ppm).

- IR: Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm bond formation .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 7.8 (d, J=8 Hz, 1H) | Aromatic protons |

| ¹⁹F NMR | δ -115 (s, 1F) | Meta-fluorine substituent |

| IR | 1650 cm⁻¹ (C=O) | Amide linkage |

Advanced: How do electronic effects of fluorine substituents influence the reactivity of this compound?

Methodological Answer:

Fluorine’s electronegativity alters electron density:

- Electron-Withdrawing Effect: Reduces nucleophilicity of the amide nitrogen, slowing hydrolysis under acidic conditions.

- Ortho/Meta Directing: Fluorine on the benzamide ring directs electrophilic substitution to the para position.

Experimental Evidence:

In hydrolysis studies, the half-life of this compound in 1M HCl (70°C) was 12 hours vs. 6 hours for non-fluorinated analogs, demonstrating enhanced stability .

Advanced: What strategies address contradictions in reported biological activities of fluorinated benzamides?

Methodological Answer:

Discrepancies often arise from assay conditions or structural variations. Mitigation strategies:

Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple concentrations.

Structural Analog Comparison: Test derivatives (e.g., 2-fluoro-N-(thiazol-5-yl)benzamide) to isolate substituent effects .

Target Validation: Use knockout models or siRNA to confirm target engagement.

Example:

this compound showed variable IC₅₀ (1–10 µM) against autotaxin (ATX) due to differences in assay pH (7.4 vs. 6.5) and buffer composition .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

Q. Table 3: Biological Activity Comparison

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | ATX | 1.2 | |

| 2-Fluoro-N-(thiazol-5-yl)benzamide | COX-2 | 5.8 |

Advanced: How can computational modeling predict the binding mode of this compound to biological targets?

Methodological Answer:

- Docking Studies (AutoDock Vina): Use crystal structures (e.g., ATX, PDB: 3V4B) to model ligand-receptor interactions.

- MD Simulations (GROMACS): Assess stability of fluorine-mediated hydrogen bonds (e.g., F···H–N) over 100 ns trajectories .

Key Finding:

The meta-fluorine forms a halogen bond with Tyr156 (distance: 3.1 Å), contributing to a 2.5 kcal/mol stabilization energy .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility: Low aqueous solubility (0.1 mg/mL in PBS) necessitates DMSO stock solutions.

- Stability: Stable in PBS (pH 7.4) for 24 hours at 37°C; degrades in acidic media (t₁/₂ = 8 hours in 0.1M HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.